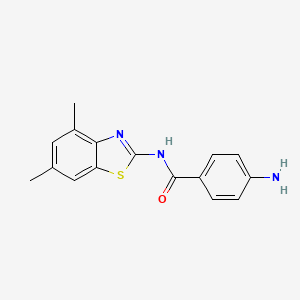
5-Bromo-1H-indole-3-carbonyl Azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1H-indole-3-carbonyl Azide: is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals. The presence of the bromine atom and the azide group in this compound makes it a valuable intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1H-indole-3-carbonyl Azide typically involves the following steps:
Bromination: The starting material, 1H-indole-3-carbonyl chloride, is brominated using bromine or a brominating agent to introduce the bromine atom at the 5-position of the indole ring.
Azidation: The brominated intermediate is then treated with sodium azide or another azidating agent to replace the carbonyl chloride group with an azide group, forming this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and automated synthesis platforms can also enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-1H-indole-3-carbonyl Azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, leading to the formation of amines, amides, or other nitrogen-containing compounds.
Cycloaddition Reactions: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like hydrogen gas or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Sodium azide, bromine, or other halogenating agents.
Cycloaddition Reactions: Copper(I) catalysts, heat, or microwave irradiation.
Reduction Reactions: Hydrogen gas, lithium aluminum hydride, or other reducing agents.
Major Products:
Substitution Reactions: Amines, amides, or other nitrogen-containing compounds.
Cycloaddition Reactions: Triazoles.
Reduction Reactions: Amines.
Scientific Research Applications
Chemistry: 5-Bromo-1H-indole-3-carbonyl Azide is used as a building block in the synthesis of various heterocyclic compounds, which are important in medicinal chemistry and materials science.
Biology: The compound is used in the development of bioactive molecules, including enzyme inhibitors and receptor modulators, which are valuable in drug discovery and development.
Medicine: this compound is explored for its potential therapeutic applications, including anticancer, antiviral, and antimicrobial activities.
Industry: The compound is used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-1H-indole-3-carbonyl Azide depends on its specific application. In general, the compound can interact with biological targets, such as enzymes or receptors, through covalent or non-covalent interactions. The azide group can undergo bioorthogonal reactions, allowing for the selective modification of biomolecules in complex biological systems.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit enzyme activity by binding to the active site or allosteric sites.
Receptors: The compound can modulate receptor activity by binding to receptor sites, affecting signal transduction pathways.
Comparison with Similar Compounds
5-Bromo-1H-indole-3-carboxylic Acid: Similar structure but with a carboxylic acid group instead of an azide group.
5-Bromo-1H-indole-3-carbonyl Chloride: Similar structure but with a carbonyl chloride group instead of an azide group.
5-Bromo-1H-indole-3-carboxamide: Similar structure but with a carboxamide group instead of an azide group.
Uniqueness: 5-Bromo-1H-indole-3-carbonyl Azide is unique due to the presence of the azide group, which imparts distinct reactivity and allows for bioorthogonal chemistry applications. The azide group can participate in cycloaddition reactions, making it a valuable intermediate in the synthesis of triazoles and other nitrogen-containing heterocycles.
Properties
Molecular Formula |
C9H5BrN4O |
|---|---|
Molecular Weight |
265.07 g/mol |
IUPAC Name |
5-bromo-1H-indole-3-carbonyl azide |
InChI |
InChI=1S/C9H5BrN4O/c10-5-1-2-8-6(3-5)7(4-12-8)9(15)13-14-11/h1-4,12H |
InChI Key |
MXPNDKYYCYTAAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CN2)C(=O)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


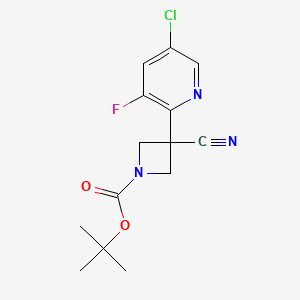
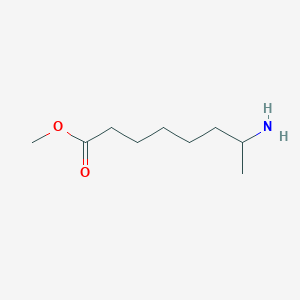
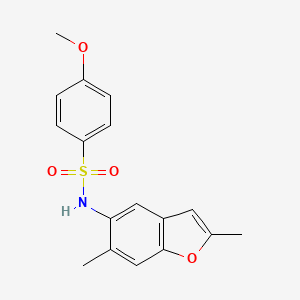
![Benzenamine, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B13692236.png)
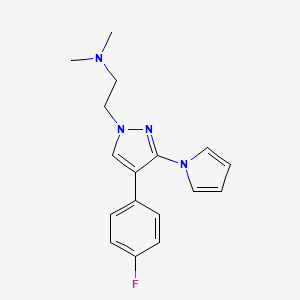


![(S)-2-Boc-7-amino-5-oxa-2-azaspiro[3.4]octane Hydrochloride](/img/structure/B13692261.png)
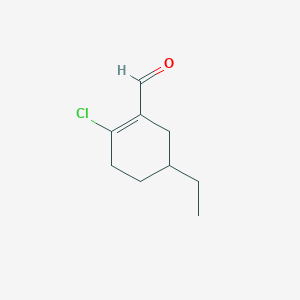
![4-methyl-5-oxa-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-9-one](/img/structure/B13692275.png)



